REACTION_CXSMILES
|
[ClH:1].[ClH:2].[CH2:3]([NH2:9])[CH:4]1O[CH2:7][CH2:6][CH2:5]1>>[ClH:1].[Cl:1][CH:4]([CH2:5][CH2:6][CH2:7][Cl:2])[CH2:3][NH2:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1CCCO1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This raises the pressure up to 8 bar
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 24 hours, the mixture is cooled to a temperature of 25° C
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The dark brown solution is treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered until it
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor is concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 1,200 parts of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC(CN)CCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |